molecular formula C7H6N4O3 B13312066 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13312066
M. Wt: 194.15 g/mol
InChI Key: ZSHNBIWPMVFEKT-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

    Coupling of the Rings: The final step involves coupling the pyrazole and oxadiazole rings through a carboxylic acid linkage. This can be achieved using various coupling agents and reaction conditions, such as the use of carbodiimides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms in the rings.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and sensors.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid: This compound has a similar structure but features an isoxazole ring instead of an oxadiazole ring.

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole ring but different substituents.

Uniqueness

The uniqueness of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its combination of the pyrazole and oxadiazole rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H6N4O3/c1-11-3-4(2-8-11)6-9-5(7(12)13)10-14-6/h2-3H,1H3,(H,12,13)

InChI Key

ZSHNBIWPMVFEKT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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